Tris(2,4-di-tert-butylphenyl)phosphate Tris(2,4-di-tert-butylphenyl)phosphate
Brand Name: Vulcanchem
CAS No.: 95906-11-9
VCID: VC0143682
InChI: InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Molecular Formula: C42H63O4P
Molecular Weight: 662.9 g/mol

Tris(2,4-di-tert-butylphenyl)phosphate

CAS No.: 95906-11-9

Reference Standards

VCID: VC0143682

Molecular Formula: C42H63O4P

Molecular Weight: 662.9 g/mol

Tris(2,4-di-tert-butylphenyl)phosphate - 95906-11-9

CAS No. 95906-11-9
Product Name Tris(2,4-di-tert-butylphenyl)phosphate
Molecular Formula C42H63O4P
Molecular Weight 662.9 g/mol
IUPAC Name tris(2,4-ditert-butylphenyl) phosphate
Standard InChI InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3
Standard InChIKey AZSKHRTUXHLAHS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Synonyms 2,4-Bis(1,1-dimethylethyl)phenol 1,1’,1’’-Phosphate; D 16-834; P 3;
PubChem Compound 14572930
Last Modified Nov 12 2021
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